![molecular formula C9H10N4S3 B3314119 2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione CAS No. 950262-81-4](/img/structure/B3314119.png)
2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione
説明
Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit topoisomerase I, an enzyme that is crucial for DNA replication .
Synthesis Analysis
The synthesis of similar compounds, thiazolo[4,5-d]pyrimidin-7(6H)-ones, involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction is typically carried out under reflux with a base such as sodium methoxide .作用機序
The exact mechanism of action of 2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
In terms of its antibacterial and antifungal properties, it is believed to work by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and side effects. In terms of its biochemical effects, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione in lab experiments is its potent anti-cancer and antimicrobial properties. It is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound.
Another area of research is the exploration of its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment and infectious diseases. Its potent anti-cancer and antimicrobial properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential side effects in humans.
科学的研究の応用
2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione has been extensively studied for its potential therapeutic applications. One of the primary areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. It has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Another area of research is the treatment of infectious diseases. This compound has been found to have antibacterial and antifungal properties. It has been shown to be effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
2-thiomorpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S3/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHFAMPKRSJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=S)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid](/img/structure/B3314048.png)
![3-chloro-N-[(cyclopentylamino)carbonyl]propanamide](/img/structure/B3314054.png)
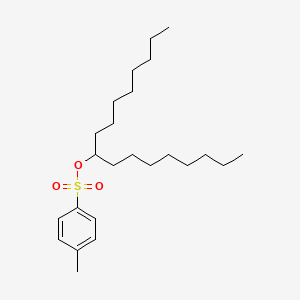

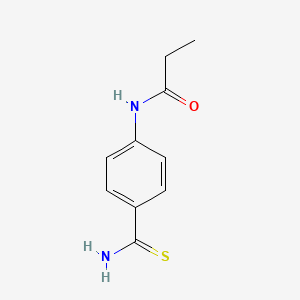
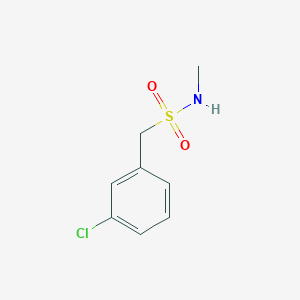
![3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3314093.png)
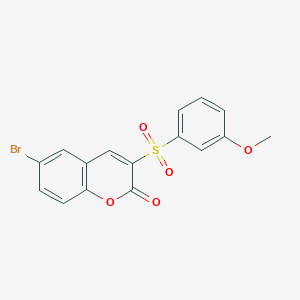
![2-{[(3-ethylphenyl)carbamoyl]methyl}-N-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3314115.png)
![N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3314117.png)
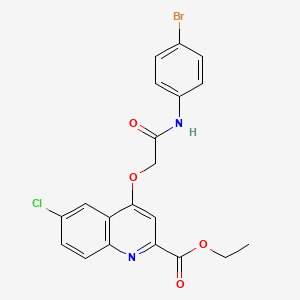
![6-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3314133.png)

